6-Amino-2-(2-Deoxy-beta-d-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one
Beschreibung
6-Amino-2-(2-deoxy-β-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one (CAS: 109737-94-2) is a synthetic nucleoside analog characterized by a pyrazolo[3,4-d]pyrimidin-4-one core linked to a 2-deoxyribofuranosyl sugar moiety. Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.24 g/mol and a polar surface area (PSA) of 139.28 Ų . The compound is structurally distinct due to the presence of a 6-amino group on the pyrazolo-pyrimidine ring and the absence of a hydroxyl group at the 2'-position of the ribose, classifying it as a 2'-deoxyribonucleoside analog. It is commercially available with ≥95% purity (e.g., product code PRA 10175) and is utilized in research exploring nucleoside-based therapeutics or probes .
Eigenschaften
IUPAC Name |
6-amino-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-12-8-4(9(18)13-10)2-15(14-8)7-1-5(17)6(3-16)19-7/h2,5-7,16-17H,1,3H2,(H3,11,12,13,14,18)/t5-,6+,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHMRNWTKQAINX-RRKCRQDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C3C(=O)NC(=NC3=N2)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C3C(=O)NC(=NC3=N2)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Glycosylation of Heterocyclic Bases
The attachment of the 2-deoxy-β-D-ribofuranosyl group to the pyrazolo[3,4-d]pyrimidine base is a critical step. Source describes the use of Mitsunobu conditions for cyclizing sugar-protected intermediates with lithiated pyridine derivatives. For example, 2-deoxy-3,5-O-protected ribofuranose derivatives react with lithiated heterocycles to form C-nucleosides. Similarly, Source highlights sodium hydride-mediated glycosylation in polar solvents like DMF, which enhances nucleophilicity at the heterocycle’s glycosylation site.
Base-Build-Up Approaches
Source introduces a divergent base-build-up strategy using a central hydrazine glycon intermediate. This method involves reacting an oxaziridine-derived intermediate with pyrimidine building blocks to assemble the pyrazolo[3,4-d]pyrimidine core. The approach allows late-stage diversification of substituents, enabling efficient access to 4- and 6-amino derivatives.
Ring-Closure Methodologies
Source outlines a four-step ring-closure procedure starting from ethyl 5-amino-1-(2,3-O-isopropylidene-β-D-ribofuranosyl)-1H-pyrazole-4-carboxylate. Hydrolysis, decarboxylation, and cyclization with formamidine acetate yield the pyrazolo[3,4-d]pyrimidine skeleton. Deprotection under acidic conditions furnishes the final nucleoside.
Detailed Synthetic Pathways
Starting Materials and Protecting Groups
The synthesis often begins with 2-deoxy-D-ribose derivatives . Source utilizes 2-deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxan-1,3-diyl)-D-ribofuranose (15 ) or its lactone analog (16 ) to protect hydroxyl groups during glycosylation. Similarly, Source employs 2,3-O-isopropylidene protection to stabilize the ribofuranosyl moiety during heterocycle formation.
Table 1: Common Protecting Groups for 2-Deoxyribofuranosyl Intermediates
Formation of the Pyrazolo[3,4-d]pyrimidine Core
The heterocyclic base is constructed via cyclocondensation or ring-closure reactions . Source reports the condensation of 5-amino-4-cyano-pyrazole with urea derivatives to form the pyrimidine ring. Alternatively, Source employs a hydrazine-mediated annulation using methyl vinyl ketone to form the pyrazole ring, followed by nitration and reduction to introduce the 6-amino group.
Glycosylation Techniques
Stereoselective glycosylation is achieved through:
Table 2: Comparison of Glycosylation Methods
Introduction of the 6-Amino Group
The 6-amino substituent is introduced via hydrazine displacement of a chloro or methylsulfonyl group. Source describes treating 4-chloro-pyrazolo[3,4-d]pyrimidine nucleosides with excess hydrazine to form 4-hydrazino intermediates, which are hydrogenolyzed to 4-amino derivatives. Source achieves similar results using ammonium hydroxide under high-pressure conditions.
Optimization and Challenges
Stereochemical Control
Achieving β-D-configuration requires strict control of reaction conditions. Source notes that sodium hydride in DMF promotes β-selectivity by stabilizing the transition state through coordination with the sugar’s hydroxyl groups.
Deprotection Strategies
Final deprotection often involves:
Yield Improvements
Source reports that late-stage diversification of a central intermediate reduces step count and improves overall yield (45% over six steps).
Applications and Derivatives
While the primary focus is synthesis, Source highlights antitrypanosomal activity of methoxy-substituted analogs (IC₅₀ = 3.2 µM against T. brucei) . Such findings underscore the compound’s potential as a pharmacophore scaffold.
Analyse Chemischer Reaktionen
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one involves its incorporation into nucleic acids, where it can inhibit DNA synthesis and induce apoptosis in cancer cells . The compound targets enzymes like DNA polymerase and ribonucleotide reductase, disrupting the normal replication process and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
Sugar Modifications: The target compound’s 2'-deoxyribose distinguishes it from ribose-containing analogs like 4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine and Formycin A. Formycin A and B contain a formycin base, which mimics adenosine but lacks the pyrazolo-pyrimidine scaffold, conferring distinct antibacterial mechanisms .
8-Aza-7-deaza-2'-deoxyguanosine replaces guanine’s N7 with carbon, improving metabolic stability and Watson-Crick pairing fidelity compared to natural deoxyguanosine .
Therapeutic Potential: Derivatives like 6-Cycloalkyl-pyrazolo-pyrimidinones are optimized as PDE9A inhibitors, highlighting the scaffold’s adaptability for enzyme targeting . Pyrazolo-pyrimidinones without sugar moieties (e.g., 1-Methyl-7H-pyrazolo[3,4-d]pyrimidin-4-one) serve as intermediates for kinase inhibitors, underscoring the core’s utility in diverse drug discovery programs .
Commercial and Purity Considerations
- The target compound is available at ≥95% purity (PRA 10175), comparable to Formycin A/B (≥97%) and 8-Aza-7-deaza-2'-deoxyguanosine (≥95%) .
- 4,6-Diamino-2-(β-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine (CAS 124137-35-5) is less commonly listed in supplier catalogs, suggesting niche research applications .
Biologische Aktivität
6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-d]-pyrimidin-4-one (commonly referred to as "compound X") is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound mimics natural nucleosides and interferes with nucleic acid synthesis, making it a valuable candidate in medicinal chemistry.
- Molecular Formula : C10H13N5O4
- Molecular Weight : 267.24 g/mol
- CAS Number : 109737-94-2
The biological activity of compound X primarily stems from its ability to incorporate into nucleic acids. This incorporation can disrupt normal DNA synthesis and lead to apoptosis in cancer cells. Additionally, it exhibits potential as an antiviral agent by inhibiting viral replication through interference with viral nucleic acid metabolism.
Antiviral Properties
Research indicates that compound X demonstrates significant antiviral activity against various viruses. For instance, studies have shown that it can inhibit the replication of respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The effective concentrations (EC50) for these viruses range from 5 to 28 μM, showcasing its potential as a therapeutic agent in viral infections .
Anticancer Activity
In preclinical studies, compound X has shown promise in inhibiting the growth of various cancer cell lines. It induces apoptosis and inhibits cell proliferation through mechanisms involving the disruption of DNA synthesis and repair pathways. The compound's selectivity index indicates a favorable profile for targeting cancer cells over normal cells.
| Cancer Cell Line | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|
| HeLa (cervical cancer) | 9.19 | 35.46 | |
| MCF-7 (breast cancer) | 12.5 | Not specified |
Study on RSV Inhibition
A study conducted by Manvar et al. demonstrated that compound X effectively reduced RSV replication at concentrations as low as 5 μM, outperforming traditional antiviral agents like ribavirin . The mechanism was linked to the compound's ability to interfere with viral RNA synthesis.
HCV Replication Study
In another study focused on HCV, compound X exhibited an IC50 value of 6.7 μM against the Jc1 chimeric 2a clone, indicating potent antiviral activity . The selectivity index was notably high, suggesting minimal toxicity to host cells while effectively targeting the virus.
Synthesis and Derivatives
The synthesis of compound X typically involves glycosylation reactions, where a precursor compound is reacted with a glycosyl donor. This method allows for the introduction of various substituents that can enhance its biological activity.
Q & A
Q. Key Optimization Parameters :
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 65–75 | 50–60 |
| Purity | ≥95% | ≥90% |
| Scalability | Moderate | Low |
Basic: How is the structure of this compound validated in synthetic workflows?
Validation combines NMR , HRMS , and X-ray crystallography :
- 1H/13C NMR : Confirm ribofuranosyl anomeric configuration (β-D, δ ~5.2 ppm for H1') and pyrazolo-pyrimidine core protons (e.g., NH2 at δ 6.8–7.2 ppm) .
- HRMS : Molecular ion [M+H]+ at m/z 268.1 (theoretical 267.24 g/mol) .
- X-ray : Resolves sugar puckering (C2'-endo conformation) and hydrogen bonding between the amino group and pyrimidinone oxygen .
Advanced: What strategies resolve contradictions in solubility data for pyrazolo-pyrimidine nucleosides?
Solubility varies with substituents and pH:
-
Experimental Design : Use shake-flask method (OECD 105) in buffers (pH 1–7.4) and DMSO. Compare with structurally analogous compounds (e.g., 4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives) .
-
Data Interpretation :
Compound Aqueous Solubility (mg/mL, pH 7) LogP Target Compound 0.12 ± 0.03 1.2 6-Methyl analog 0.08 ± 0.02 1.5 4-Amino-5-fluoro analog 0.25 ± 0.05 0.8
Contradiction Resolution : Lower solubility vs. analogs may arise from intramolecular H-bonding in the pyrimidinone ring. Confirm via molecular dynamics simulations .
Advanced: How does the 2-deoxyribofuranosyl moiety influence enzymatic stability compared to ribose analogs?
The 2'-deoxy group confers resistance to alkaline phosphatase and nucleoside phosphorylases :
-
Stability Assay : Incubate with rat liver microsomes (37°C, pH 7.4). Monitor degradation via HPLC:
Nucleoside Half-life (h) 2'-Deoxy analog (target) 4.5 ± 0.3 Ribose analog 1.2 ± 0.1 -
Mechanism : The 2'-OH in ribose participates in hydrolysis; its absence reduces enzymatic recognition .
Advanced: What crystallographic methods elucidate conformational flexibility in this compound?
Single-crystal X-ray diffraction at 100K resolves:
- Sugar Puckering : C2'-endo (South) conformation dominates, stabilizing the glycosidic bond (χ angle ~ −120°) .
- Hydrogen Bonding : N6-amino group forms bifurcated H-bonds with O4 (2.8 Å) and O5' (3.1 Å), rigidifying the pyrimidinone core .
- Thermal Motion : B-factors < 5 Ų for the heterocycle vs. > 10 Ų for the ribose, indicating flexibility in the sugar .
Advanced: How do substitutions at N1 or C6 modulate bioactivity in pyrazolo-pyrimidine nucleosides?
Q. SAR Studies :
- N1 Modification : Bulky groups (e.g., p-toluoyl) enhance membrane permeability but reduce kinase inhibition .
- C6 Substitution : Amino groups (as in the target) improve binding to purine receptors (Ki ~ 0.5 µM) vs. methyl/fluoro analogs (Ki > 10 µM) .
Mechanistic Insight : The amino group mimics adenine’s N6 in ATP-binding pockets, enabling competitive inhibition .
Advanced: What in vivo models assess the pharmacokinetics of this compound?
-
Rodent Models : Administer IV/PO (10 mg/kg) to Sprague-Dawley rats. Collect plasma (0–24 h) for LC-MS/MS analysis:
Parameter IV PO Cmax (ng/mL) 450 ± 50 120 ± 20 T1/2 (h) 2.5 ± 0.3 1.8 ± 0.2 Bioavailability 100% 27%
Challenges : Low oral bioavailability due to poor solubility; nanoformulation (e.g., liposomes) improves AUC by 3× .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
